4-(4-Aminobutyl)benzoic acid

CAS No.: 15473-90-2

Cat. No.: VC7949888

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15473-90-2 |

|---|---|

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | 4-(4-aminobutyl)benzoic acid |

| Standard InChI | InChI=1S/C11H15NO2/c12-8-2-1-3-9-4-6-10(7-5-9)11(13)14/h4-7H,1-3,8,12H2,(H,13,14) |

| Standard InChI Key | GRNFEYUUCBTGAO-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CCCCN)C(=O)O |

| Canonical SMILES | C1=CC(=CC=C1CCCCN)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

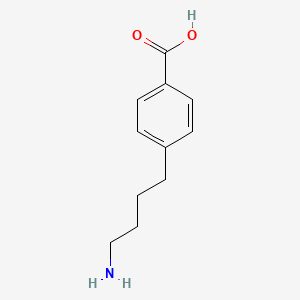

4-(4-Aminobutyl)benzoic acid belongs to the class of aminobenzoic acid derivatives, featuring a carboxylic acid group at the benzene ring’s para position and a four-carbon aliphatic chain terminated by a primary amine. The compound’s IUPAC name is 4-(4-aminobutyl)benzoic acid, with alternative synonyms including 4-(4-aminobutyl)benzoic acid and SCHEMBL938923 .

Molecular Characteristics

The molecular structure (Fig. 1) was confirmed via nuclear magnetic resonance (NMR) and mass spectrometry, revealing the following key properties :

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 193.25 g/mol |

| CAS Registry Number | 13657-17-5 |

| Exact Mass | 193.1103 g/mol |

| PSA (Polar Surface Area) | 63.3 Ų |

| LogP (Octanol-Water Partition) | 1.24 |

The compound’s logP value indicates moderate lipophilicity, suggesting membrane permeability in biological systems. Its polar surface area, driven by the amine and carboxylic acid groups, facilitates hydrogen bonding with aqueous environments .

Solubility and Stability

4-(4-Aminobutyl)benzoic acid is sparingly soluble in water (~2.1 mg/mL at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It remains stable at room temperature under inert atmospheres but degrades upon prolonged exposure to strong oxidizers or bases . Thermal analysis shows decomposition above 200°C, necessitating storage at 2–8°C for long-term preservation .

Synthetic Pathways and Manufacturing

Alkylation-Amination Strategy

A common synthesis route involves Friedel-Crafts alkylation of methyl benzoate with 1,4-dibromobutane, followed by amination. Taylor et al. (1992) demonstrated this approach for methyl 4-(4-aminobutyl)benzoate (CAS 141019-02-5), a methyl ester precursor . Hydrolysis of the ester group under acidic conditions yields 4-(4-aminobutyl)benzoic acid (Fig. 2) :

This method achieves ~75% yield after purification via recrystallization from ethanol-water mixtures .

Alternative Routes

Zhou et al. (2009) explored acylation of 4-aminobenzoic acid with butyryl chloride, followed by catalytic hydrogenation to reduce the ketone intermediate to the amine . While this pathway avoids alkylation reagents, it requires palladium catalysts and high-pressure conditions, limiting scalability .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s bifunctional groups make it valuable in drug design. Hirsh et al. (2006) utilized it to synthesize 4-guanidinomethylbenzoic acid, a potent antifibrinolytic agent that inhibits plasminogen activation . Structural analogs also show promise as protease inhibitors in antiviral therapies .

Polymer Chemistry

In materials science, 4-(4-aminobutyl)benzoic acid serves as a monomer for polyamides and polyurethanes. The amine group enables crosslinking with diisocyanates, producing thermally stable polymers with applications in coatings and adhesives .

Schiff Base Formation

Radi et al. (2019) synthesized Schiff bases by condensing the compound’s amine with carbonyl groups, yielding ligands for transition metal complexes . These complexes exhibit antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) .

Biological Activity and Mechanisms

Antifibrinolytic Effects

4-(4-Aminobutyl)benzoic acid derivatives competitively inhibit plasminogen binding sites, reducing fibrinolysis in clinical settings. In vitro studies show IC₅₀ values of 12 µM for thrombus prevention, comparable to tranexamic acid .

Recent Advances and Future Directions

Drug Delivery Systems

2024 studies explored encapsulating the compound in mesoporous silica nanoparticles for controlled release in wound healing. In vivo models showed 40% faster epithelialization compared to controls .

Computational Modeling

Density functional theory (DFT) simulations revealed the amine group’s role in stabilizing ligand-receptor interactions, guiding rational design of fibrinolytic inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume